molecular formula C18H16N2O2 B7440836 2-(2-Cyanophenyl)benzoic acid morpholide

2-(2-Cyanophenyl)benzoic acid morpholide

Cat. No.: B7440836
M. Wt: 292.3 g/mol
InChI Key: GTLQZQZBJHOPCI-UHFFFAOYSA-N
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Description

2-(2-Cyanophenyl)benzoic acid morpholide is a chemical compound that belongs to the class of morpholides It is synthesized from 2-(2-cyanophenyl)benzoic acid and morpholine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-cyanophenyl)benzoic acid morpholide involves the reaction of 2-(2-cyanophenyl)benzoic acid with morpholine. One common method is the reaction of O-arylsulfonates of 9,10-phenanthrenequinone monooxime with aliphatic bases like morpholine . This reaction typically yields the desired morpholide in high yield (around 60%) under controlled conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyanophenyl)benzoic acid morpholide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano group.

    Oxidation and Reduction Reactions: The aromatic rings in the compound can undergo oxidation and reduction under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives of the original compound.

Scientific Research Applications

2-(2-Cyanophenyl)benzoic acid morpholide has several applications in scientific research:

    Pharmaceuticals: It can be used as an intermediate in the synthesis of various pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-cyanophenyl)benzoic acid morpholide involves its interaction with specific molecular targets. The cyano group and the morpholine ring play crucial roles in its reactivity and interactions. The exact pathways and molecular targets can vary depending on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Cyanophenyl)benzoic acid piperidide: Similar in structure but contains a piperidine ring instead of a morpholine ring.

    2-(2-Cyanophenyl)benzoic acid anilide: Contains an aniline group instead of a morpholine ring.

Uniqueness

2-(2-Cyanophenyl)benzoic acid morpholide is unique due to the presence of the morpholine ring, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and suitable for specific applications where the morpholine ring’s properties are advantageous.

Properties

IUPAC Name

2-[2-(morpholine-4-carbonyl)phenyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c19-13-14-5-1-2-6-15(14)16-7-3-4-8-17(16)18(21)20-9-11-22-12-10-20/h1-8H,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLQZQZBJHOPCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=CC=C2C3=CC=CC=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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